molecular formula C8H11ClN2O2 B2902343 Ethyl 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 141342-46-3

Ethyl 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2902343
CAS No.: 141342-46-3
M. Wt: 202.64
InChI Key: JCXVNOOFBMHSDL-UHFFFAOYSA-N
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Description

The compound with the chemical structure “Ethyl 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate” is a chlorinated derivative of a heterocyclic compound. This compound contains a nitrogen-containing ring structure, which is often found in various biologically active molecules. The presence of a chlorine atom and an ester functional group suggests potential reactivity and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the chlorination of a precursor heterocyclic compound. The reaction conditions may include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The ester functional group can be introduced through esterification reactions using alcohols and carboxylic acids under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification methods such as distillation, crystallization, and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced compounds with hydrogenated functional groups.

    Substitution: Substituted compounds with new functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology

In biological research, the compound can be used as a probe to study enzyme activities and metabolic pathways. Its structural features allow it to interact with various biological targets.

Medicine

The compound has potential applications in medicinal chemistry, where it can be used to design and develop new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug discovery.

Industry

In the industrial sector, the compound can be used as an intermediate in the production of agrochemicals, dyes, and polymers. Its reactivity and functional groups make it versatile for various industrial applications.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, and nucleic acids. The chlorine atom and ester functional group play crucial roles in these interactions. The compound can form covalent bonds or non-covalent interactions with its targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    Chlorinated Heterocycles: Compounds with similar ring structures and chlorine atoms.

    Ester-Containing Heterocycles: Compounds with ester functional groups in their ring structures.

Uniqueness

The uniqueness of this compound lies in its combination of a chlorine atom and an ester functional group within a nitrogen-containing ring structure

Conclusion

The compound “Ethyl 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate” is a versatile and reactive molecule with significant potential in various fields. Its synthesis, reactivity, and applications make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

ethyl 5-(chloromethyl)-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-3-13-8(12)6-5-10-11(2)7(6)4-9/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXVNOOFBMHSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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